1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2
. The SMILES representation is C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O
.
3-(Pyridin-2-ylmethoxy)benzaldehyde is synthesized through organic reactions involving substituted benzaldehydes and pyridine derivatives. It serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
The synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloromethylpyridine. The process can be summarized as follows:
The reaction can be summarized in the following equation:
his method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
The molecular structure of 3-(Pyridin-2-ylmethoxy)benzaldehyde features a benzene ring substituted with both an aldehyde group and a pyridine-derived methoxy group. Key structural characteristics include:
The structural representation can be visualized using chemical drawing software or molecular modeling tools to analyze bond lengths, angles, and electronic distribution.
3-(Pyridin-2-ylmethoxy)benzaldehyde can participate in various chemical reactions due to its functional groups:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2